molecular formula C16H25NO2 B5992723 2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5992723
M. Wt: 263.37 g/mol
InChI Key: DHALMIDPOVFBOE-UHFFFAOYSA-N
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Description

2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cycloheptyl group, an iminomethyl group, a hydroxy group, and a dimethylcyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the condensation of cycloheptanone with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iminomethyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the iminomethyl group would yield an amine.

Scientific Research Applications

2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the iminomethyl group can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one include:

  • 2-(Cyclohexyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
  • 2-(Cyclopentyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
  • 2-(Cyclooctyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(cycloheptyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-16(2)9-14(18)13(15(19)10-16)11-17-12-7-5-3-4-6-8-12/h11-12,18H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHALMIDPOVFBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2CCCCCC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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